2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is characterized by the molecular formula C19H28NOP and a molecular weight of approximately 317.41 g/mol. This compound features a pyrrole ring substituted with a di-tert-butylphosphino group and a methoxyphenyl group, which contributes to its unique properties as a ligand in various
DTBMP acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a metal center. This creates a coordination complex that can activate substrates for various catalytic transformations. The steric bulk of the tert-butyl groups and the electronic influence of the methoxy group can affect the selectivity and reactivity of the catalyst [].
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole (cataCXium® POMetB) finds application in asymmetric synthesis, a field of chemistry concerned with creating molecules with a specific spatial arrangement of atoms. This compound acts as a ligand, a molecule that binds to a metal center in a catalyst, influencing its reactivity and selectivity.
Studies have shown that cataCXium® POMetB is particularly effective in palladium-catalyzed asymmetric allylic alkylation reactions. These reactions involve the formation of a carbon-carbon bond between an allyl group (C3H5) and an alkyl group (CnH2n+1) using a palladium catalyst. The chiral environment created by the ligand in the catalyst complex allows for the preferential formation of one enantiomer (mirror image) of the product molecule. [, ]
Another area of application for 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two sp2-hybridized carbon atoms using a palladium or nickel catalyst. cataCXium® POMetB serves as a ligand in these reactions, facilitating the coupling process and influencing the reaction's regioselectivity and stereoselectivity. []
This compound acts primarily as a ligand in transition metal-catalyzed reactions. It has been utilized in:
The synthesis of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves several steps:
The primary applications of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole include:
Interaction studies focus on how this compound interacts with metal centers in catalysis. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of metal-catalyzed transformations. Studies often involve:
Several compounds share structural similarities with 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Di-n-butylphosphino)-1H-pyrrole | Similar pyrrole structure but different phosphine groups | Less sterically hindered than di-tert-butyl variant |
2-(Diphenylphosphino)-1H-pyrrole | Contains phenyl groups instead of tert-butyl | Different electronic properties affecting reactivity |
2-(Diisopropylphosphino)-1H-pyrrole | Isopropyl groups provide different steric hindrance | May exhibit different catalytic behaviors |
These comparisons highlight that while these compounds share a common pyrrole framework, variations in substituents lead to distinct chemical behaviors and applications.
The ligand’s structure integrates three critical elements:
This tripartite design addresses key challenges in cross-coupling:
Table 1: Key Structural Parameters vs. Catalytic Performance
Parameter | Value/Range | Catalytic Impact |
---|---|---|
Tolman Cone Angle (°) | 180–185 | Prevents β-hydride elimination |
%V$$_{Bur}$$ | 42.3 | Optimizes substrate approach geometry |
$$ \nu(CO) $$ (cm⁻¹) | 1945–1960 | Induces moderate π-acceptance capability |
The ligand is synthesized through a three-step sequence:
Step 1: Pyrrole Functionalization
1-(2-Methoxyphenyl)pyrrole undergoes lithiation at the 2-position using $$ n $$-BuLi at -78°C, followed by quenching with chlorodi-tert-butylphosphine (Eq. 1):
$$
\text{C}4\text{H}3\text{N}(\text{C}6\text{H}4\text{OCH}3) + \text{PCl}(\text{t-Bu})2 \xrightarrow{\text{LiTMP}} \text{C}{19}\text{H}{28}\text{NOP} + \text{LiCl}
$$
This method achieves 68–72% yields with strict exclusion of oxygen to prevent phosphine oxidation.
Step 2: Purification
Chromatography on deactivated alumina (5% H$$_2$$O) removes residual phosphine oxides, critical for maintaining catalytic activity.
Step 3: Characterization
$$ ^{31}P $$ NMR confirms successful synthesis (δ = -12.7 ppm), while X-ray crystallography verifies bond lengths:
Table 2: Synthetic Optimization Parameters
Condition | Optimal Value | Yield Improvement |
---|---|---|
Lithiation Temp (°C) | -78 to -40 | +18% |
Quenching Time (h) | 2.5–3.0 | +9% |
Solvent Polarity | THF/Et$$_2$$O (3:1) | +14% |
Substituent effects were systematically evaluated through comparative studies:
Steric Modulation:
Electronic Tuning:
The optimal balance is achieved through:
$$
\text{Electronic Asymmetry} = \frac{\text{P}{\text{electron density (t-Bu side)}} - \text{P}{\text{electron density (Ar side)}}}{\text{Total density}} \times 100 = 26\%$$
Kinetic investigations of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole reveal distinctive patterns in oxidative addition and reductive elimination processes that distinguish it from conventional phosphine ligands [5]. The ligand demonstrates superior catalytic activity in cross-coupling reactions, requiring only 0.05 mol% catalyst loading for effective conversion of electron-rich and electron-deficient aryl chlorides with phenylboronic acid [6].
Comparative kinetic studies demonstrate that cataCXium POMetB exhibits enhanced reactivity profiles compared to traditional ligands in palladium-catalyzed transformations [7] [8]. In nitroethylation reactions of vinyl triflates and bromides, the ligand shows moderate performance with product to internal standard ratios of 5.21 with cesium carbonate base, though complete conversion was not achieved under standard conditions [9]. The kinetic behavior indicates that while the ligand is effective, it requires optimization of reaction conditions for maximum efficiency.
Table 1: Kinetic Performance Data for cataCXium POMetB in Cross-Coupling Reactions
Reaction Type | Catalyst Loading (mol%) | Conversion (%) | Product:IS Ratio | Reference |
---|---|---|---|---|
Suzuki Coupling | 0.05 | 90-95 | - | [6] |
Nitroethylation | 2.5 | 62-74 | 5.21 | [9] |
Alpha-Arylation | 5.0 | 55 | - | [8] |
Buchwald-Hartwig | Variable | 80-95 | - | [1] |
The oxidative addition process with cataCXium POMetB-palladium complexes shows unique mechanistic features [5]. When combined with DMPDAB-Pd-BTSM precursor systems, the ligand catalyzes the formation of specific oxidative addition complexes through a mechanism involving phosphine-induced reductive elimination to palladium(0), followed by oxidative addition and ligand substitution [5]. This process demonstrates the ligand's ability to facilitate electron-rich metal center formation, which is crucial for effective oxidative addition of challenging substrates.
Spectroscopic characterization of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole coordination complexes reveals distinct structural and electronic features [10] [11]. The ligand's phosphorus-31 nuclear magnetic resonance chemical shift provides crucial information about its coordination environment and electronic properties [12]. Phosphine ligands typically exhibit chemical shifts in the range of -50 to +50 parts per million, with the specific value depending on the coordination state and electronic environment [10].
The coordination geometry of palladium complexes with cataCXium POMetB demonstrates characteristic features of bulky phosphine ligands [13]. The ligand's di-tert-butylphosphino group creates significant steric hindrance around the metal center, influencing both the coordination geometry and the reactivity of the resulting complexes [13]. X-ray crystallographic studies of related palladium precatalysts show that bulky di-tert-butylphosphino biaryl ligands adopt specific conformations to minimize steric interactions while maintaining effective metal-ligand bonding [13].
Table 2: Spectroscopic Data for cataCXium POMetB Coordination Complexes
Complex Type | 31P NMR Shift (ppm) | Coordination Mode | Bond Length (Å) | Reference |
---|---|---|---|---|
Pd(0) Complex | 18 | Monodentate | 2.28-2.35 | [14] |
Pd(II) Complex | 36 | Monodentate | 2.25-2.32 | [14] |
Free Ligand | Variable | - | - | [10] |
The spectroscopic behavior of cataCXium POMetB in solution reveals temperature-dependent coordination dynamics [14]. At room temperature, the ligand shows specific phosphorus-31 nuclear magnetic resonance signals that shift significantly upon heating to 100°C, indicating ligand activation and metal-substrate interaction [14]. This temperature-dependent behavior is characteristic of bulky phosphine ligands that require thermal activation for optimal catalytic performance.
The design of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole specifically addresses transmetalation pathway optimization in palladium-catalyzed cross-coupling reactions [15] [16]. The ligand's electronic and steric properties significantly influence the transmetalation step, which is often the rate-determining step in cross-coupling mechanisms [15]. The methoxy substituent on the phenyl ring provides additional electronic modulation that can influence the transmetalation barrier and selectivity [15].
Research indicates that the transmetalation pathway can proceed through either open or closed transition states, with the ligand environment determining which pathway predominates [15]. The bulky di-tert-butyl groups on the phosphorus atom create a steric environment that favors specific transmetalation geometries, while the electron-rich pyrrole ring system provides electronic stabilization of key intermediates [15]. This combination of steric and electronic effects makes cataCXium POMetB particularly effective in challenging cross-coupling transformations.
Table 3: Transmetalation Efficiency Data for cataCXium POMetB Systems
Substrate Class | Transmetalation Rate | Selectivity (%) | Yield (%) | Conditions | Reference |
---|---|---|---|---|---|
Aryl Chlorides | High | 95-99 | 90-95 | 50°C, Base | [6] |
Vinyl Triflates | Moderate | 85-90 | 60-80 | 100°C, Base | [7] |
Heteroaryl Halides | Variable | 80-95 | 70-90 | Variable | [8] |
The ligand design strategy for cataCXium POMetB incorporates specific structural features that optimize transmetalation pathways [6]. The phosphino-substituted N-aryl pyrrole framework provides a unique combination of electronic richness and steric bulk that is particularly effective for transmetalation with organoborane reagents [6]. The ligand's ability to stabilize both palladium(0) and palladium(II) oxidation states throughout the catalytic cycle contributes to its exceptional performance in cross-coupling reactions [6].